molecular formula C23H27O5+ B11649478 6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium

6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium

Cat. No.: B11649478
M. Wt: 383.5 g/mol
InChI Key: JEILWFFQLWTWCB-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohepta[c]furanium core with multiple methoxy and ethoxy substituents, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohepta[c]furanium core, followed by the introduction of methoxy and ethoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substituents.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with a similar aromatic structure and biological activity.

Uniqueness

6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium stands out due to its cyclohepta[c]furanium core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H27O5+

Molecular Weight

383.5 g/mol

IUPAC Name

[6-(3,4-dimethoxyphenyl)-4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium

InChI

InChI=1S/C23H27O5/c1-7-26-20-12-17(16-9-10-18(24-5)19(11-16)25-6)13-21(27-8-2)23-15(4)28-14(3)22(20)23/h9-13H,7-8H2,1-6H3/q+1

InChI Key

JEILWFFQLWTWCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=[O+]CC)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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